

# Pilaralisib overall response rate versus other PI3K inhibitors

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## Compound Focus: Pilaralisib

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## Comparison of PI3K Inhibitor Efficacy

Drug Name	PI3K Target	Trial Context / Cancer Type	Overall Response Rate (ORR)	Progression-Free Survival (PFS)	Key Supporting Findings
Pilaralisib	Pan-class I ( $\alpha$ , $\beta$ , $\delta$ , $\gamma$ ) [1]	Advanced Solid Tumors (Phase I monotherapy) [1]	<b>11.1%</b> (2/18 patients with Partial Response) [1]	Median: <b>1.9 months</b> [1]	Modest single-agent activity [2]
Pilaralisib	Pan-class I ( $\alpha$ , $\beta$ , $\delta$ , $\gamma$ ) [2]	+ Paclitaxel & Carboplatin in Solid Tumors (Phase I combo) [2]	<b>13.5%</b> (7/52 patients with Partial Response) [2]	Median: <b>3.2 months</b> [2]	Did not enhance chemo activity [2]
Alpelisib	$\alpha$ -isoform specific [3] [4]	+ Fulvestrant in <b>PIK3CA-mutated</b> , HR+/HER2- Breast Cancer [3]	Not precisely listed in ORR table; significant PFS benefit vs fulvestrant (HR:	-	Ranked <b>first</b> in 6m-PFS (SUCRA score: 0.95); significantly different from

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			0.65; 95% CI: 0.50-0.85) [4]		control (OR: 2.33) [3]
<b>Buparlisib</b>	Pan-class I (α, β, δ, γ) [3]	+ Fulvestrant in <b>PIK3CA-mutated</b> , HR+/HER2- Breast Cancer [3]	Ranked <b>first</b> in ORR (SUCRA score: 0.94); significantly different from control (OR: 2.80) [3]	-	-
<b>Pictilisib</b>	Pan-class I (α, β, δ, γ) [3]	+ Fulvestrant in <b>PIK3CA-mutated</b> , HR+/HER2- Breast Cancer [3]	Ranked third in ORR (SUCRA score: 0.45) [3]	-	-
<b>Taselisib</b>	β, γ, δ-isoform specific [3]	+ Fulvestrant in <b>PIK3CA-mutated</b> , HR+/HER2- Breast Cancer [3]	Ranked fourth in ORR (SUCRA score: 0.17) [3]	-	-

## Experimental Protocols for Data Cited

The data in the comparison table comes from well-defined clinical trial protocols. Here are the key methodological details for the major studies cited.

### 1. Phase I Trial of **Pilaralisib** Monotherapy [1]

- **Study Design:** Phase I, multicenter, open-label, single-arm study.
- **Primary Endpoints:** Maximum Tolerated Dose (MTD) and safety profile.

- **Patient Population:** 22 patients with advanced, metastatic, or unresectable solid tumors. The median number of prior systemic therapies was 3.
- **Dosing: Pilaralisib** was administered orally as a tablet formulation at doses ranging from 100 mg to 600 mg once daily in continuous 28-day cycles.
- **Response Assessment:** Tumor response was evaluated using **RECIST 1.0** (Response Evaluation Criteria in Solid Tumors). Efficacy was evaluated in 18 patients.

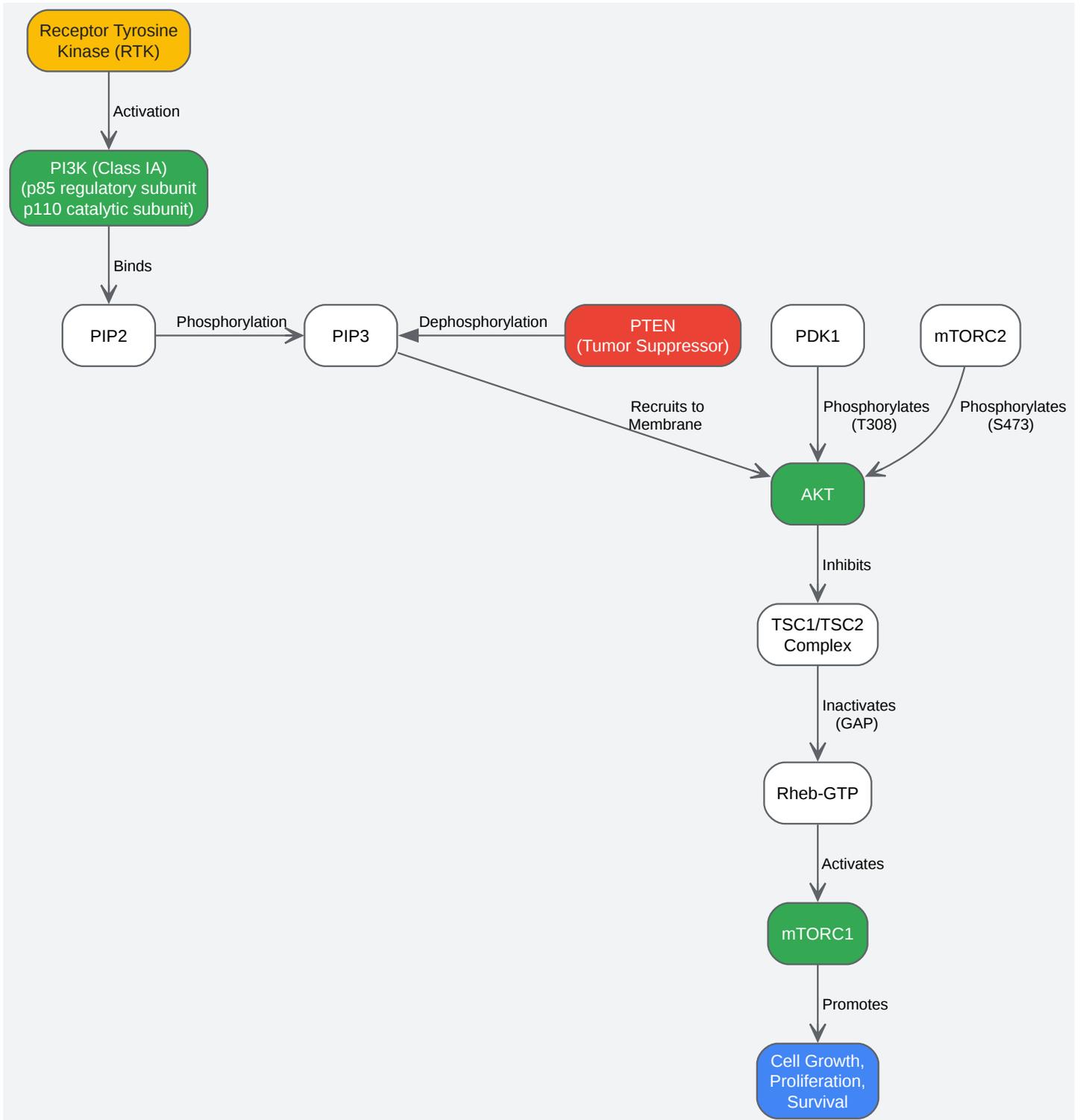
## 2. Network Meta-Analysis of PI3K Inhibitors in Breast Cancer [3]

- **Study Design:** Systematic review and network meta-analysis of randomized controlled trials (RCTs).
- **Literature Search:** Databases (PubMed, Embase, Cochrane Library) were searched from inception to June 2020.
- **Inclusion Criteria:** RCTs comparing a PI3K inhibitor plus endocrine therapy versus endocrine therapy alone in patients with breast cancer, which reported outcomes for the subgroup of patients with **PIK3CA mutations**.
- **Outcomes:** The primary efficacy outcome was the **Objective Response Rate (ORR)**, assessed via modified RECIST (mRECIST). Secondary outcomes included progression-free survival (PFS).
- **Analysis:** A network meta-analysis was performed to compare different PI3K inhibitors indirectly and rank them using Surface Under the Cumulative Ranking Curve (SUCRA) values.

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## PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway, which is hyperactivated in many cancers and is the target of drugs like **pilaralisib** and alpelisib.



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The activity of this pathway is tightly regulated. **PTEN**, a key tumor suppressor, counteracts PI3K function by dephosphorylating PIP3 back to PIP2 [4] [5]. Loss of PTEN function, which is common in cancers, leads to constitutive pathway activation [5] [6]. This pathway is frequently dysregulated in many cancers through mechanisms including PIK3CA mutations (encoding p110 $\alpha$ ) and PTEN loss [4] [7].

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